An In-depth Technical Guide to 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing chemical principles with practical applications, this document serves as a resource for researchers engaged in the design and synthesis of novel therapeutic agents. The piperidine and pyrimidine motifs are privileged scaffolds in pharmacology, and their combination in this molecule presents unique opportunities for therapeutic innovation.[1][2][3]
Chemical Structure and Properties
5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is a salt composed of the protonated form of 5-bromo-2-(piperidin-2-yl)pyrimidine and a chloride anion. The core structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position.
Molecular Structure
The molecular structure consists of a planar pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms. This ring is substituted with a bromine atom, which influences the electronic properties of the ring and provides a handle for further chemical modification. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is attached at the 2-position of the pyrimidine ring. In the hydrochloride salt, the basic nitrogen of the piperidine ring is protonated.
Diagram 1: Chemical Structure of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride
Caption: Chemical structure of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride.
Physicochemical Properties
Detailed experimental data for 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is not extensively documented in publicly available literature. However, based on the properties of similar compounds like 5-bromo-2-chloropyrimidine and various piperidine derivatives, we can infer the following characteristics.[4][5]
| Property | Value | Source/Rationale |
| Molecular Formula | C9H13BrClN3 | Based on chemical structure |
| Molecular Weight | 278.58 g/mol | Calculated from the molecular formula |
| Appearance | Likely an off-white to pale yellow solid | Inferred from related pyrimidine derivatives[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | The hydrochloride salt form generally increases aqueous solubility. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Stability | Should be stored in a cool, dark, and dry place to prevent degradation. | General recommendation for halogenated heterocyclic compounds.[6][7] |
Synthesis and Manufacturing
The synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride would likely proceed through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidine, followed by the formation of the hydrochloride salt.
Synthetic Pathway Overview
A common precursor for such a synthesis is 5-bromo-2-chloropyrimidine.[8][9] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by the nitrogen of the piperidine ring.
Diagram 2: General Synthetic Workflow
Caption: A plausible synthetic workflow for 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride.
Experimental Protocol: Synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine
This protocol is a generalized procedure based on known reactions of 5-bromo-2-chloropyrimidine.[10][11]
Materials:
-
5-Bromo-2-chloropyrimidine
-
2-Piperidinemethanol (as a representative piperidine source)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the piperidine derivative (1-1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120°C and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt byproduct) forms, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the free base, 5-bromo-2-(piperidin-2-yl)pyrimidine.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride.
Applications in Drug Discovery
The pyrimidine ring is a core component of nucleobases and is found in numerous FDA-approved drugs.[12] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1][2] The combination of these two moieties in 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride makes it an attractive starting point for the development of novel therapeutics.
Potential Therapeutic Areas
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Oncology: Halogenated pyrimidines, such as 5-fluorouracil, are used as antimetabolites in cancer chemotherapy.[13] The bromo-pyrimidine core of the target molecule could be explored for similar activities.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8] The piperidine moiety can be modified to target the specific binding pockets of various kinases.
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are prevalent in drugs targeting CNS disorders due to their ability to interact with various receptors and transporters.[1]
Mechanism of Action Considerations
The potential mechanism of action for derivatives of 5-Bromo-2-(piperidin-2-yl)pyrimidine would depend on the specific biological target. As a base scaffold, it can be modified to interact with enzymes, receptors, or ion channels. The bromine atom at the 5-position can be utilized for further structural modifications through cross-coupling reactions, such as Suzuki or Heck couplings, to generate a library of compounds for screening.[4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][14][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][16] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7][14]
Conclusion
5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is a promising chemical entity for drug discovery and development. Its structure combines two pharmacologically significant scaffolds, offering a versatile platform for the synthesis of novel therapeutic agents. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation based on the known chemistry of its constituent parts and related molecules. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.
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